molecular formula C32H32Cl2O8 B583271 11,17-Difuroate Mometasone Furoate CAS No. 1370190-33-2

11,17-Difuroate Mometasone Furoate

Cat. No.: B583271
CAS No.: 1370190-33-2
M. Wt: 615.5
InChI Key: MJDGUHJEIVTMQZ-VYYCQGSCSA-N
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Description

11,17-Difuroate Mometasone Furoate is a synthetic corticosteroid impurity derived from mometasone furoate, a widely used corticosteroid for treating various inflammatory and allergic conditions such as asthma, hay fever, and skin disorders like eczema and psoriasis. The presence of impurities like this compound is critical for the quality control and validation of pharmaceutical products.

Biochemical Analysis

Biochemical Properties

Mometasone Furoate EP Impurity E is involved in biochemical reactions similar to those of mometasone furoate. As a corticosteroid, it interacts with glucocorticoid receptors in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes . This interaction influences the synthesis of various proteins, including enzymes involved in inflammatory responses .

Cellular Effects

Mometasone Furoate EP Impurity E affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the production of inflammatory mediators in immune cells, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of Mometasone Furoate EP Impurity E involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a glucocorticoid, it binds to the glucocorticoid receptor, leading to changes in the transcription of specific genes . This can result in the suppression of inflammatory responses and modulation of immune function .

Preparation Methods

The preparation of 11,17-Difuroate Mometasone Furoate involves multi-step synthetic routes. The synthesis typically starts with the parent compound, mometasone furoate, and involves various chemical reactions such as acylation, chlorination, and esterification . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the quantitation and validation of impurities .

Chemical Reactions Analysis

11,17-Difuroate Mometasone Furoate undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

11,17-Difuroate Mometasone Furoate is primarily used in scientific research for:

    Toxicological Studies: To assess the safety and potential toxicity of pharmaceutical products.

    Analytical Method Development: To develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations.

    Process Validation: To ensure the consistency and reliability of industrial manufacturing processes.

Mechanism of Action

The mechanism of action of 11,17-Difuroate Mometasone Furoate is similar to that of mometasone furoate. It binds to glucocorticoid receptors, causing conformational changes that lead to the separation from chaperones and translocation to the nucleus. This binding inhibits the release of inflammatory mediators such as leukocytic acid hydrolases, histamine, and kinin .

Comparison with Similar Compounds

11,17-Difuroate Mometasone Furoate can be compared with other similar corticosteroid impurities such as:

    Mometasone Furoate EP Impurity C: Known for its role in the final acylation step and the formation of difuroate enol ether intermediates.

    Mometasone Furoate EP Impurity D:

    Mometasone Furoate EP Impurity G: Another known impurity used in method development and validation.

These impurities are unique in their chemical structures and the specific roles they play in the synthesis and validation of mometasone furoate.

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3/t18-,21+,22+,26+,29+,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGUHJEIVTMQZ-VYYCQGSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32Cl2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370190-33-2
Record name Mometasone-11,17-difuroate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370190332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOMETASONE-11,17-DIFUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5X8N7NWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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